The Definitive Guide to Propargyl Alcohol-13C3: Structural Properties, Synthetic Utility, and Isotopic Labeling Workflows
The Definitive Guide to Propargyl Alcohol-13C3: Structural Properties, Synthetic Utility, and Isotopic Labeling Workflows
Propargyl alcohol-13C3 (1,2,3-13C3-prop-2-yn-1-ol) is a highly specialized, isotopically enriched terminal alkyne. By substituting all three carbon atoms with the stable 13C isotope, this molecule serves as a pivotal building block for researchers synthesizing complex labeled compounds. Its terminal alkyne functionality provides a versatile reactive handle for cross-coupling, nucleophilic additions, and click chemistry, making it indispensable in fields ranging from high-pressure materials science to mass spectrometry-based metabolomics.
This guide provides an authoritative, in-depth analysis of the structural properties of Propargyl alcohol-13C3 and details the field-proven synthetic workflows used to generate downstream 13C-labeled targets.
Chemical Structure & Physical Properties
The physical and chemical properties of Propargyl alcohol-13C3 are nearly identical to its unlabeled counterpart, with the notable exception of its molecular weight and nuclear magnetic resonance (NMR) characteristics. The uniform 13C labeling allows for complete carbon-backbone tracing in downstream products.
Table 1: Quantitative Data & Chemical Specifications
| Property | Value / Specification |
| Analyte Name | Propargyl alcohol-13C3 |
| Synonyms | 1,2,3-13C3-prop-2-yn-1-ol; 13C3-propargyl alcohol |
| CAS Number (Labeled) | 201740-99-0 [3] |
| CAS Number (Unlabeled) | 107-19-7 [3] |
| Molecular Formula | 13C3H4O |
| Molecular Weight | 59.04 g/mol [3] |
| Chemical Purity | ≥ 98% |
| Isotopic Enrichment | ≥ 99% 13C |
| Physical Form | Neat liquid |
| Storage Conditions | Refrigerated (+2°C to +8°C), protect from light |
Core Synthetic Workflows & Applications
The strategic value of Propargyl alcohol-13C3 lies in its dual functionality: an acidic terminal alkyne proton (pKa ~25) that can be easily deprotonated to form a nucleophilic acetylide, and a primary hydroxyl group that can be protected, oxidized, or converted into a leaving group.
Application A: Solid-State NMR of Carbon Nanothreads
In materials science, researchers utilize high-pressure solid-state polymerization to create one-dimensional diamondoid polymers known as nanothreads. To determine the atomic-level structure of these fully saturated nanothreads, advanced solid-state NMR is required. Researchers synthesize 13C4-furan starting from Propargyl alcohol-13C3. The 13C enrichment is an absolute requirement to achieve the NMR sensitivity needed to observe the unusually slow 13C spin-exchange and confirm the "anti-thread" structural conformation of the polymer [1].
Application B: LC-MS/MS Internal Standards for Metabolomics
In lipidomics, quantifying trace oxylipins like trihydroxyoctadecenoic acids (TriHOMEs) in biological matrices (e.g., bronchoalveolar lavage fluid) requires ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). To correct for matrix effects and extraction losses, stable isotope-labeled internal standards are mandatory. Propargyl alcohol-13C3 is used to synthesize[11,12,13-13C3]linoleic acid, which is subsequently oxidized to yield 13C3-TriHOME internal standards [2].
Visualizing the Synthetic Divergence
The following diagram illustrates how Propargyl alcohol-13C3 acts as a central node, diverging into two distinct, highly specialized research workflows.
Divergent synthetic pathways of 13C3-Propargyl Alcohol for materials science and metabolomics.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each experimental choice.
Protocol A: Synthesis of 13C4-Butyn-1,4-diol (Precursor to 13C4-Furan)
This protocol establishes the fully labeled four-carbon backbone required for 13C-furan nanothreads [1].
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Hydroxyl Protection:
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Action: React Propargyl alcohol-13C3 with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) in dichloromethane.
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Causality: The primary hydroxyl group is relatively acidic. If left unprotected, it would rapidly quench the strong base (n-BuLi) used in the next step, halting the reaction. Converting it to a tetrahydropyranyl (THP) ether masks this reactivity.
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Acetylide Formation:
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Action: Cool the THP-protected alkyne to -78 °C in anhydrous tetrahydrofuran (THF) and add 1 equivalent of n-butyllithium (n-BuLi) dropwise.
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Causality: The low temperature prevents unwanted side reactions and degradation. n-BuLi quantitatively deprotonates the terminal alkyne, generating a highly nucleophilic lithium acetylide.
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Electrophilic Addition:
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Action: Introduce 13C-labeled formaldehyde (13CH2O) gas into the reaction mixture.
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Causality: The nucleophilic acetylide attacks the electrophilic carbonyl carbon of the 13CH2O, forming the critical C-C bond and yielding the fully labeled 13C4 carbon skeleton.
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Deprotection:
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Action: Treat the resulting intermediate with an acidic methanol solution to cleave the THP ether, yielding 13C4-butyn-1,4-diol.
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Protocol B: Synthesis of 13C3-Linoleic Acid (Precursor to 13C3-TriHOME)
This protocol utilizes acetylenic coupling and stereoselective reduction to build the lipid backbone [2].
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First Alkylation (Chain Elongation):
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Action: The THP-protected Propargyl alcohol-13C3 is deprotonated with n-BuLi and coupled with 1-bromopentane to form a substituted alkyne.
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Bromination:
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Action: After THP deprotection, the resulting[1,2,3-13C3]2-octyn-1-ol is treated with triphenylphosphine dibromide (PPh3Br2) in dichloromethane.
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Causality: This step converts the hydroxyl group into a bromide, transforming it into an excellent leaving group for the subsequent cross-coupling phase.
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Second Alkylation (CuI-Promoted Coupling):
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Action: The labeled 1-bromo-2-octyne is reacted with methyl 9-decynoate in the presence of copper(I) iodide (CuI) and a base.
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Causality: CuI facilitates the formation of a copper acetylide intermediate from the terminal alkyne, which then undergoes nucleophilic substitution with the alkyl bromide to form the skipped diyne skeleton characteristic of linoleic acid precursors.
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Semihydrogenation:
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Action: The acetylenic ester is stirred under hydrogen gas in the presence of a P-2 nickel catalyst.
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Causality: P-2 nickel is specifically chosen over standard palladium catalysts (like Lindlar's catalyst) because it provides superior Z-selectivity (cis-alkene formation) during the semi-hydrogenation of internal alkynes. This stereocontrol is absolutely critical to accurately mimic the natural cis,cis-geometry of endogenous linoleic acid.
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